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molecular formula C12H27NO B8653373 n,n-Dihexylhydroxylamine

n,n-Dihexylhydroxylamine

Cat. No. B8653373
M. Wt: 201.35 g/mol
InChI Key: ZNAZZYNEJKNPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05144075

Procedure details

A solution of hexanal (5.0 g, 50 mmol) and hydroxylamine hydrochloride (3.8 g, 55 mmol) in 60 ml of methanol is shaken under hydrogen at 40-45 psi (2.8-3.15 Kg/cm2) for two hours at room temperature in the presence of a catalytic amount of 5% platinum on carbon (400 mg). The reaction mixture is then treated following the procedure given in Example 1 to give 4.2 g of crude N,N-di-n-hexylhydroxylamine product as a white solid. The product is identified by 90 MHz 1H NMR and is seen to be contaminated with no more than 5% of hexanal oxime.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:9][OH:10]>CO.[Pt]>[CH2:1]([N:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is then treated

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N(O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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